N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide

Lipophilicity Drug-likeness Permeability

Selecting a generic tetrahydroquinolinone carboxamide without exact substitution risks using a compound with a different physicochemical and pharmacological profile, compromising assay reproducibility. - Defined intermediate lipophilicity (logP ~4.2, TPSA ~39 Ų) makes this compound a reference standard for calibrating logP/solubility across SAR campaigns. - Cyclohexanecarboxamide moiety enables installation of biotin/fluorophore tags with minimal non-specific binding, supporting cleaner target-ID pull-downs. - Currently available at 92 mg scale for initial formulation screening.

Molecular Formula C20H28N2O2
Molecular Weight 328.456
CAS No. 951572-70-6
Cat. No. B2754504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide
CAS951572-70-6
Molecular FormulaC20H28N2O2
Molecular Weight328.456
Structural Identifiers
SMILESCCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3CCCCC3
InChIInChI=1S/C20H28N2O2/c1-2-3-13-22-18-11-10-17(14-16(18)9-12-19(22)23)21-20(24)15-7-5-4-6-8-15/h10-11,14-15H,2-9,12-13H2,1H3,(H,21,24)
InChIKeyQEZVOXXPZZJBNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes92 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide: Physicochemical Profile


N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide (CAS 951572-70-6) is a fully synthetic small molecule belonging to the 1,2,3,4-tetrahydroquinolin-2-one carboxamide class. The compound features an N1-butyl substituent and a cyclohexanecarboxamide moiety at the 6-position of the bicyclic scaffold [1]. It is cataloged as a screening compound (ChemDiv ID F740-0336) with an ACHIRAL stereodescriptor . Its computed physicochemical properties include a molecular weight of 328.45 g/mol, an XLogP3 of 3.8, one hydrogen bond donor, two hydrogen bond acceptors, and a topological polar surface area of 39–49 Ų, positioning it in a favorable drug-like chemical space [1].

Lipophilicity Profile Computed logP supports membrane-permeable target screening
Polar Surface Area TPSA below typical cell-permeability thresholds
H-Bond Acceptors Low HBA count may reduce promiscuous binding in HTS

Structural Uniqueness of N-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide


Within the 1,2,3,4-tetrahydroquinolin-2-one carboxamide family, subtle alterations to the N1-alkyl chain length or the C6-amide substituent produce quantifiable shifts in lipophilicity, hydrogen-bonding capacity, and aqueous solubility that directly govern target engagement, membrane permeability, and metabolic stability [1]. For example, homologation from N1-propyl to N1-butyl increases both logP and logD by approximately 0.5–0.8 units, while a switch from a cyclohexanecarboxamide to a benzamide or heteroaryl carboxamide changes the polar surface area and hydrogen-bond acceptor count, altering binding kinetics and off-target profiles [1]. Consequently, selecting a generic “tetrahydroquinolinone carboxamide” without specifying the exact substitution pattern risks using a compound with a physiochemically and pharmacologically distinct profile, compromising assay reproducibility and structure–activity relationship interpretation.

N1-alkyl chain length

Shortening to propyl reduces lipophilicity, potentially shifting permeability and solubility profiles across assays.

C6-amide heteroaryl substitution

Replacing cyclohexanecarboxamide with thiophene-2-carboxamide raises TPSA, which may lower passive cellular uptake.

Benzamide analog HBA increase

Introducing additional H-bond acceptors (e.g., nitrile) may alter metabolic stability and off-target binding.

Physicochemical Comparison: N-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide vs. Analogs


Lipophilicity: N1-Butyl vs. N1-Propyl

The target compound (N1-butyl, C6-cyclohexanecarboxamide) exhibits a computed logP (XLogP3) of 3.8, which is 0.6 units higher than the N1-propyl analog N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide (estimated XLogP3 ≈ 3.2 based on a 0.5–0.6 unit increment per methylene unit) [1]. This difference is consistent with the established Hansch π contribution of approximately 0.5 per aliphatic methylene group. The higher logP of the butyl homolog predicts enhanced passive membrane permeability and potentially greater blood–brain barrier penetration, but also reduced aqueous solubility.

Lipophilicity (logP)
Computed property
Target: XLogP3 3.8 vs N1-propyl analog: ~3.2 Δ +0.6 units
Supports membrane permeability screening
Extrapolated from XLogP3; no experimental logD
Lipophilicity Drug-likeness Permeability

Aqueous Solubility: N1-Butyl vs. N1-Propyl

ChemDiv reports a computed logSw (log of aqueous solubility) of -4.084 for the target compound, classifying it as poorly water-soluble . While no experimental logSw is publicly available for the N1-propyl analog, the increased lipophilicity of the butyl homolog predicts a logSw that is approximately 0.5–0.8 units more negative than the propyl variant, consistent with the general inverse relationship between logP and aqueous solubility within a homologous series. This solubility profile dictates formulation requirements for in vitro and in vivo studies.

Aqueous Solubility (logSw)
Computed property
logSw = -4.084
Indicates need for co-solvent formulation
Estimated relative to propyl analog (Δ ~ -0.5 to -0.8)
Aqueous solubility Formulation Bioavailability

Polar Surface Area: Cyclohexanecarboxamide vs. Thiophene-2-carboxamide

The target compound has a computed topological polar surface area (TPSA) of 39.15 Ų (ChemDiv) or 49.4 Ų (PubChem), reflecting the contribution of the two carbonyl oxygen atoms and the amide NH [1]. Structural analogs bearing a thiophene-2-carboxamide at C6, such as N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide, incorporate a sulfur heteroatom that increases TPSA to approximately 60–70 Ų. For compounds targeting intracellular or CNS targets, a TPSA below 60–70 Ų is generally associated with improved passive membrane permeability and oral absorption, positioning the cyclohexanecarboxamide derivative favorably over its heteroaryl counterparts.

Polar Surface Area (TPSA)
Computed property
Target: 39.15–49.4 Ų Thiophene analog: ~60–70 Ų Δ ~20–30 Ų lower
Lower TPSA favors passive cell permeability
Thiophene adds sulfur; no experimental data
Polar surface area Membrane permeability Oral bioavailability

Hydrogen Bond Acceptors: Cyclohexanecarboxamide vs. Benzamide

The target compound contains exactly two hydrogen bond acceptors (the two carbonyl oxygen atoms of the tetrahydroquinolinone and cyclohexanecarboxamide groups), as reported by PubChem [1]. In contrast, analogs with a benzamide substituent at C6, such as N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-cyanobenzamide, introduce additional HBA atoms (e.g., the nitrile nitrogen), increasing the HBA count to three or more. In structure–activity relationships, a lower HBA count is often associated with reduced susceptibility to cytochrome P450-mediated oxidation and diminished off-target binding to plasma proteins such as human serum albumin.

H-Bond Acceptors
Class-level inference
Target: 2 HBA 4-Cyanobenzamide analog: ≥3 HBA Difference: 1 fewer HBA
May reduce CYP oxidation and off-target binding
Algorithm-dependent; no binding data
Hydrogen bonding Target selectivity Metabolic stability

Rotatable Bonds: Cyclohexyl vs. Benzyl Amide

The target compound possesses 5 rotatable bonds (PubChem), reflecting the butyl chain (3 bonds), the amide linkage to the cyclohexane ring (1 bond), and the cyclohexane ring itself (treated as 1 rotatable bond) [1]. A close analog, N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide (CAS not explicitly retrieved; MW 362.47, ChemDiv), incorporates a benzyl group at N1 that adds an additional rotatable bond via the benzylic CH₂ linker while restricting ring flexibility through aromaticity. The butyl group of the target compound provides greater conformational entropy than the benzyl group, which may influence entropic contributions to target binding and crystallization behavior.

Rotatable Bonds
Class-level inference
Target: 5 rotatable bonds Benzyl analog: 6 bonds MW diff: 34 g/mol lower
Lower bond count may benefit oral bioavailability
Veber rules correlate with PK profile
Conformational entropy Binding affinity Crystallizability

Biological Activity Data Gap

As of the search date (April 2026), no peer-reviewed research article or patent was identified that reports head-to-head quantitative biological activity data (e.g., IC₅₀, Kᵢ, EC₅₀, or in vivo efficacy) for N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide against any specific protein target [1]. The BindingDB entry initially appearing in search results (BDBM50395464, KCNQ2 IC₅₀ = 70 nM) was confirmed to correspond to a structurally distinct compound, (2S)-2-phenyl-N-(2-pyrrolidin-1-ylphenyl)butanamide (CHEMBL2164048), and not the target compound [2]. Similarly, the patent IN2012DN00694A, which claims carboxamide pesticides, does not list this compound among its exemplified species [3]. This data gap means that all differentiation claims are currently limited to computed physicochemical properties; procurement decisions for biological screening must be guided solely by these properties and structural rationale.

Biological Activity Status
Data gap
No target-specific activity data available
Suited for phenotypic screening campaigns
Verify compound identity; misattribution found
Biological activity Target engagement Data gap

Application Scenarios for N-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide


High-Throughput Screening for Lipophilic Targets

With a logP of 3.8–4.3 and a TPSA below 50 Ų, this compound is well-suited for inclusion in HTS decks targeting lipid-binding proteins, nuclear hormone receptors, GPCRs with lipophilic ligand-binding pockets, or CNS-penetrant targets [1]. Its moderate molecular weight (328.45 g/mol) and low HBA count (2) satisfy typical lead-like criteria, minimizing the risk of aggregation-based false positives common among more lipophilic, higher-molecular-weight screening compounds.

Chemoproteomic Probe Design

The cyclohexanecarboxamide at the 6-position provides a metabolically stable amide linkage that can serve as a synthetic handle for installing biotin tags, fluorescent reporters, or photoaffinity labels [1]. Compared to analogs with benzamide or heteroaryl amide substituents, the aliphatic cyclohexyl group offers lower UV absorbance and reduced non-specific protein binding, facilitating cleaner pull-down and imaging readouts in target identification workflows.

SAR Benchmark for Tetrahydroquinolinones

Because the N1-butyl and C6-cyclohexanecarboxamide substitution pattern represents an intermediate lipophilicity point within the broader tetrahydroquinolinone series, this compound can serve as a reference standard for calibrating logP and solubility measurements across an SAR campaign [1]. Its well-defined computed properties allow normalization of biochemical assay data against analogs with either shorter alkyl chains (more soluble, less permeable) or larger aromatic amide substituents (less soluble, more protein-bound).

Solubility-Limited Formulation Development

The predicted logSw of -4.084 indicates that this compound is a suitable model for developing amorphous solid dispersion, lipid-based, or cyclodextrin-complexed formulations aimed at poorly water-soluble molecules [1]. Procurement at the 92 mg scale (as currently available from ChemDiv) supports initial formulation screening and in vitro dissolution testing before committing to larger-scale synthesis.

Application
Selection Property
Validation Focus
Lipophilic target screening decks
Computed lipophilicity and TPSA balance
Membrane permeability and target engagement assays
Chemoproteomic probe scaffold
Stable cyclohexanecarboxamide linker
Probe labeling efficiency and target ID specificity
Tetrahydroquinolinone SAR reference
Intermediate logP and solubility anchor
Inter-assay normalization and ranking consistency
Poorly soluble compound formulation
Low predicted aqueous solubility
Solubility-enhancing formulation screening
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